molecular formula C18H11F2N3O8S2 B11029735 N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide

N-(2,4-difluorophenyl)-2-nitro-N-[(2-nitrophenyl)sulfonyl]benzenesulfonamide

Cat. No.: B11029735
M. Wt: 499.4 g/mol
InChI Key: UJIAFIOSHYPOKZ-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with 2-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then further reacted with 1-benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are key functional groups that enable it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-DIFLUOROPHENYL)-2-NITRO-N-[(2-NITROPHENYL)SULFONYL]-1-BENZENESULFONAMIDE is unique due to its combination of difluorophenyl, nitro, and sulfonyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C18H11F2N3O8S2

Molecular Weight

499.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-nitro-N-(2-nitrophenyl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C18H11F2N3O8S2/c19-12-9-10-14(13(20)11-12)23(32(28,29)17-7-3-1-5-15(17)21(24)25)33(30,31)18-8-4-2-6-16(18)22(26)27/h1-11H

InChI Key

UJIAFIOSHYPOKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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